Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Description

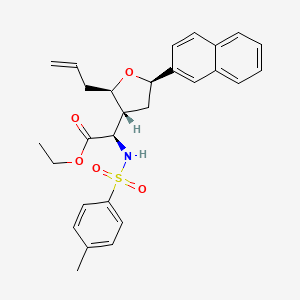

The target compound is a highly functionalized ester featuring:

- A tetrahydrofuran (THF) core with stereochemical configuration (2R,3R,5R).

- Allyl and naphthalen-2-yl substituents at positions 2 and 5 of the THF ring.

- A sulfonamido group derived from 4-methylphenylsulfonamide.

- An ethyl acetate ester linked to the sulfonamido nitrogen.

Its stereochemical complexity (three contiguous chiral centers) and aromatic substituents distinguish it from simpler esters .

Properties

Molecular Formula |

C28H31NO5S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-naphthalen-2-yl-2-prop-2-enyloxolan-3-yl]acetate |

InChI |

InChI=1S/C28H31NO5S/c1-4-8-25-24(18-26(34-25)22-14-13-20-9-6-7-10-21(20)17-22)27(28(30)33-5-2)29-35(31,32)23-15-11-19(3)12-16-23/h4,6-7,9-17,24-27,29H,1,5,8,18H2,2-3H3/t24-,25+,26+,27+/m0/s1 |

InChI Key |

JKBLWDBOKUEEQU-FICKONGGSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CCOC(=O)C(C1CC(OC1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Biological Activity

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a distinctive tetrahydrofuran ring structure. The presence of the naphthalene moiety and sulfonamide group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that the sulfonamide group may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : The naphthalene component may interact with neurotransmitter receptors, potentially influencing mood and behavior.

- Antioxidant Activity : The presence of multiple aromatic rings suggests that the compound could exhibit antioxidant properties, which are beneficial in reducing oxidative stress.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound demonstrated strong inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. This suggests potential applications in conditions like glaucoma or respiratory disorders where carbonic anhydrase plays a role.

Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to scavenge free radicals effectively. In vitro assays showed a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent that could protect cells from oxidative damage .

Study 3: Neurotransmitter Modulation

A pharmacological study evaluated the effects of this compound on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin and dopamine levels, suggesting potential antidepressant effects. This aligns with findings from other compounds with similar structural motifs .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

| Compound | Core Structure | Key Functional Groups | Enantiomeric Excess (ee) | HRMS (m/z) |

|---|---|---|---|---|

| Target Compound | Tetrahydrofuran | Sulfonamido, allyl, naphthalenyl | Not reported | Not available |

| Ethyl (4R,5R)-...-pyrrole-3-carboxylate | Pyrrole | Indole, methoxycarbonylamino | 92% ee | 476.2012 [M+Na]+ |

| 2-(5-Fluoro-...acetic acid | Benzofuran | Methylsulfanyl, carboxyl | N/A | 254.0412 (calc) |

Q & A

Q. Q: What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Tetrahydrofuran core formation : Cyclization of diols or epoxides under acidic/basic conditions.

- Allylation : Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling (e.g., SnCl4-mediated allylation of epoxy intermediates) .

- Sulfonamido coupling : Reaction of the amine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with a base like Et₃N .

- Esterification : Final step using ethyl chloroacetate with K₂CO₃ in acetone .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Stereochemical Control

Q. Q: How can enantiomeric excess be ensured during the allylation step?

The stereochemistry at the allyl-tetrahydrofuran junction is critical. Use chiral auxiliaries or asymmetric catalysis:

- Chiral Lewis acids : SnCl4 with a chiral ligand (e.g., BINOL derivatives) to direct allyl group addition .

- Stereoselective epoxide opening : Employ (-)-(3S,4S,5R)-epoxy intermediates to control the configuration during allylation .

- Monitoring : Analyze enantiomeric ratios via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Basic Structural Characterization

Q. Q: What analytical methods confirm the compound’s structure?

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d6) identifies key groups (e.g., allyl protons at δ 5.1–5.8 ppm, sulfonamido NH at δ 7.3–7.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular weight (e.g., [M+H]+ at m/z ~540).

- X-ray Crystallography : Resolve absolute configuration using single-crystal XRD (monochromatic Cu-Kα radiation) .

Advanced Computational Modeling

Q. Q: How can DFT studies predict reactivity or spectroscopic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Spectroscopic validation : Compare calculated ¹³C NMR shifts (<2 ppm deviation) or IR vibrational modes (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) with experimental data .

- Reaction mechanisms : Model transition states for allylation or sulfonamido coupling to optimize reaction conditions .

Biological Activity Profiling (Basic)

Q. Q: What assays are suitable for initial biological screening?

- Enzyme inhibition : Test against serine hydrolases or proteases via fluorogenic substrates (e.g., IC₅₀ determination).

- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility : Use shake-flask method (PBS pH 7.4) to guide formulation .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How can substituents on the naphthalene or sulfonamido groups modulate activity?

- Naphthalene modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to hydrophobic enzyme pockets.

- Sulfonamido variants : Replace 4-methylphenyl with heteroaromatic groups (e.g., pyridyl) to improve solubility and target affinity.

- Data analysis : Corrogate activity trends using multivariate regression (e.g., CoMFA, CoMSIA) .

Handling & Safety (Basic)

Q. Q: What precautions are required for safe handling?

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis (risk of DCM or acetyl chloride vapors).

- Spills : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Data Contradictions & Validation

Q. Q: How to resolve discrepancies in reported spectroscopic data?

- Cross-validate methods : Compare NMR (500 MHz vs. 300 MHz) and MS (ESI vs. MALDI) across labs.

- Reference standards : Use commercially available intermediates (e.g., tetrahydrofuran derivatives) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.